molecular formula C6H6F2N2 B12452016 5,6-difluoro-N-methylpyridin-3-amine

5,6-difluoro-N-methylpyridin-3-amine

Cat. No.: B12452016
M. Wt: 144.12 g/mol
InChI Key: SVJLJRCOUZHULP-UHFFFAOYSA-N
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Description

5,6-Difluoro-N-methylpyridin-3-amine is a fluorinated pyridine derivative designed for use as a key building block in pharmaceutical research and development. As a multifunctional heterocyclic amine, its primary research value lies in its application in Structure-Activity Relationship (SAR) studies and as a precursor in the synthesis of more complex bioactive molecules. The strategic incorporation of fluorine atoms and a methylated amine on the pyridine ring allows medicinal chemists to fine-tune the electronic properties, metabolic stability, and lipophilicity of lead compounds. These modifications are crucial for optimizing the potency and pharmacokinetic profiles of drug candidates . This compound serves as a versatile intermediate in exploratory research, particularly in the construction of potential kinase inhibitors, receptor modulators, and other targeted therapeutics. The scaffold is a valuable template for generating chemical libraries aimed at high-throughput screening. This product is intended for research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers can leverage its reactive sites for further functionalization via alkylation, acylation, or metal-catalyzed cross-coupling reactions to explore novel chemical space and develop innovative therapeutic agents.

Properties

Molecular Formula

C6H6F2N2

Molecular Weight

144.12 g/mol

IUPAC Name

5,6-difluoro-N-methylpyridin-3-amine

InChI

InChI=1S/C6H6F2N2/c1-9-4-2-5(7)6(8)10-3-4/h2-3,9H,1H3

InChI Key

SVJLJRCOUZHULP-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(N=C1)F)F

Origin of Product

United States

Preparation Methods

Key Steps

  • Preparation of 3-Chloro-5,6-difluoropyridine

    • Starting Material : 2,4,5,6-Tetrafluoropyridine (hypothetical precursor based on analogous methods).
    • Defluorination : Reaction with aqueous ammonia and zinc catalyst to selectively remove fluorine at the 2-position, yielding 3-chloro-5,6-difluoropyridine.
  • Amination at the 3-Position

    • Reagents : Ammonia or methylamine under high-temperature/pressure conditions.
    • Conditions : Refluxing in a sealed autoclave at 140°C for 20–24 hours.
    • Yield : ~85% for analogous compounds (e.g., 2-amino-3-fluoro-5-chloropyridine).
  • Methylation of the Amino Group

    • Reagents : Methyl iodide (CH₃I) or dimethyl sulfate (DMSO₄) with a base (e.g., K₂CO₃).
    • Conditions : Polar aprotic solvents (DMF, DMSO) at 50–80°C for 6–12 hours.
    • Yield : 60–80% based on similar alkylation reactions.
Step Reagents/Conditions Yield Reference
Defluorination NH₃ (aq), Zn, 140°C, 5–24 hr ~85%
Amination NH₃, 140°C, 20–24 hr ~85%
Methylation CH₃I, K₂CO₃, DMF, 80°C, 6 hr 60–80%

Palladium-Catalyzed Cross-Coupling

For complex substrates, transition-metal catalysis offers precision.

Key Steps

  • Synthesis of 5,6-Difluoro-N-methylpyridin-3-amine

    • Starting Material : 3-Bromo-5,6-difluoropyridine.
    • Buchwald-Hartwig Amination : Reaction with methylamine using Pd₂(dba)₃ and Xantphos ligand in toluene.
  • Post-Methylation Optimization

    • Reagents : Methyl iodide, DIPEA (N,N-diisopropylethylamine).
    • Conditions : THF, 55°C, 2–3 hours.
Step Reagents/Conditions Yield Reference
Cross-Coupling Pd₂(dba)₃, Xantphos, toluene, 100°C, 12 hr 60–70%
Methylation CH₃I, DIPEA, THF, 55°C, 3 hr 90%

One-Pot Synthesis via Cyclocondensation

This method avoids isolating intermediates, enhancing efficiency.

Key Steps

  • Formation of Nitrile Intermediate

    • Starting Material : 2,2-Difluoroacetic anhydride.
    • Cyclocondensation : Reaction with methoxylamine and HBr in acetic acid to form pyridine core.
  • Reduction and Methylation

    • Reduction : Zinc in acetic acid to reduce nitrile to amine.
    • Methylation : In situ treatment with methyl iodide.
Step Reagents/Conditions Yield Reference
Cyclocondensation Methoxylamine, HBr, 90°C, 15 hr 60–70%
Reduction & Methylation Zn, CH₃I, AcOH, 25°C, 3 hr 60%

Scalable Industrial Production

Adapted from large-scale synthesis of fluorinated amines:

Key Steps

  • Batch Synthesis of Intermediate

    • Reagents : 3-Chloro-5,6-difluoropyridine, NH₃, Zn.
    • Conditions : Autoclave, 140°C, 24 hr.
  • Continuous Methylation

    • Reagents : CH₃I, K₂CO₃.
    • Conditions : Flow reactor, 100°C, 6 hr.
Step Reagents/Conditions Yield Reference
Intermediate Batch NH₃, Zn, 140°C, 24 hr ~85%
Continuous Methylation CH₃I, K₂CO₃, flow reactor, 100°C, 6 hr 70–75%

Critical Challenges and Solutions

  • Fluorine Stability : Fluorinated intermediates may degrade under harsh conditions.
    • Solution : Use mild bases (e.g., K₂CO₃) and low temperatures during methylation.
  • Regioselectivity : Ensuring fluorine at 5 and 6 positions.
    • Solution : Use directed ortho-metallation (DOM) strategies with Pd catalysts.
  • Cost Efficiency : Minimize expensive reagents (e.g., Pd catalysts).
    • Solution : Optimize KF/DMSO protocols for fluorination.

Chemical Reactions Analysis

5,6-Difluoro-N-methylpyridin-3-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: These reactions involve the replacement of one functional group with another.

    Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, respectively.

    Coupling Reactions: These reactions involve the formation of carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 5,6-difluoro-N-methylpyridin-3-amine involves its interaction with molecular targets through its electron-withdrawing fluorine atoms. These interactions can affect various biological pathways, making it a valuable compound for research in medicinal chemistry .

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Trifluoromethyl : Adjacent fluorines in the target compound provide moderate electron-withdrawing effects compared to the stronger -I effect of CF3 groups in analogs like 6-Methyl-5-(trifluoromethyl)pyridin-3-amine .
  • Molecular Weight : The target compound (156.12 g/mol) is smaller than analogs with extended substituents (e.g., 296.29 g/mol in ), which could influence membrane permeability.

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